(S)-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine
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Overview
Description
(S)-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3-chloro-2-fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-fluorobenzyl chloride and (S)-2-methylpiperazine.
Nucleophilic Substitution Reaction: The key step in the synthesis is the nucleophilic substitution reaction, where (S)-2-methylpiperazine reacts with 3-chloro-2-fluorobenzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a controlled temperature ranging from 0°C to room temperature. The reaction time may vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine: The enantiomer of the compound with the opposite stereochemistry.
1-(3-Chloro-2-fluorobenzyl)piperazine: A similar compound lacking the methyl group on the piperazine ring.
1-(3-Chlorobenzyl)-2-methylpiperazine: A related compound with a different halogen substitution pattern.
Uniqueness
(S)-1-(3-Chloro-2-fluorobenzyl)-2-methylpiperazine is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the benzyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(3-chloro-2-fluorophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-9-7-15-5-6-16(9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJMTQIQOFQARJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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